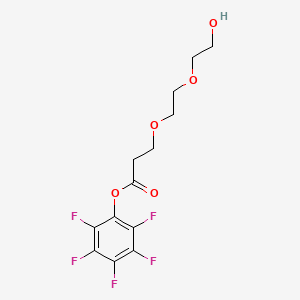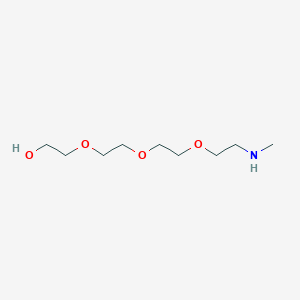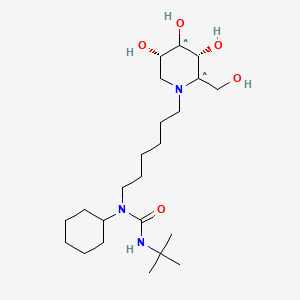
IHVR-19029
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
IHVR-19029 is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes play a crucial role in the maturation of viral glycosylated envelope proteins that utilize the calnexin-mediated folding pathway . The compound has garnered attention due to its activity against multiple hemorrhagic fever viruses.
Scientific Research Applications
Enhanced Oral Bioavailability and Antiviral Activity : IHVR-19029 is identified as a lead endoplasmic reticulum α-glucosidases I and II inhibitor, showing protective effects in mice against Ebola and Marburg virus infections when administered via injection. However, its oral administration is limited due to low bioavailability and off-target interactions with gut glucosidases. Research by Ma et al. (2017) developed ester prodrugs of IHVR-19029 to improve bioavailability and reduce side effects, demonstrating antiviral activities against dengue virus infection and species-dependent bioconversion in mice and humans (Ma et al., 2017).
Combination Therapy for Enhanced Antiviral Potency : Another study by Ma et al. (2018) explored the combination of IHVR-19029 with another broad-spectrum antiviral agent, favipiravir (T-705), for treating viral hemorrhagic fevers. The combination synergistically inhibited the replication of Yellow fever and Ebola viruses in cultured cells and significantly increased the survival rate of infected animals in a mouse model. This study supports the concept of a combinational therapeutic strategy for viral hemorrhagic fevers (Ma et al., 2018).
properties
InChI |
InChI=1S/C23H43N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17,19-20,27-30H,4-16H2,1-3H3,(H,24,31)/t19-,20+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVPIGXAYUUWJC-VQTJNVASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N(CCCCCCN1CC([C](C([C]1CO)O)O)O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N(CCCCCCN1C[C@@H]([C]([C@@H]([C]1CO)O)O)O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-cyclohexyl-1-(6-((2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl)hexyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

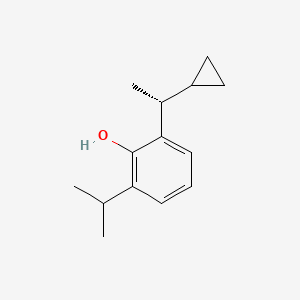

![3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile](/img/structure/B607987.png)

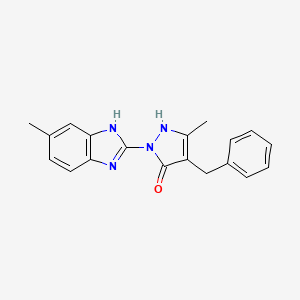


![Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate](/img/structure/B608003.png)
